molecular formula C16H22O2 B14277595 Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate CAS No. 126045-00-9

Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate

Cat. No.: B14277595
CAS No.: 126045-00-9
M. Wt: 246.34 g/mol
InChI Key: IBCXLVIZUAPKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with two isopropyl groups and a propenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl ring and its substituents can also participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of isopropyl groups.

    2-Propenal, 2-methyl-3-phenyl-: Contains a similar propenoate structure but with different substituents on the phenyl ring.

    Phenylacetone: A related compound with a phenyl ring and a ketone group.

Uniqueness

Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

126045-00-9

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H22O2/c1-11(2)14-8-6-7-13(16(14)12(3)4)9-10-15(17)18-5/h6-12H,1-5H3

InChI Key

IBCXLVIZUAPKOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1C(C)C)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.